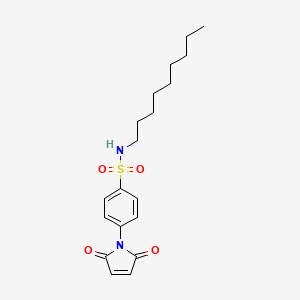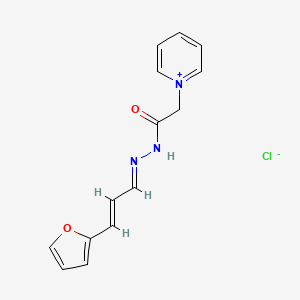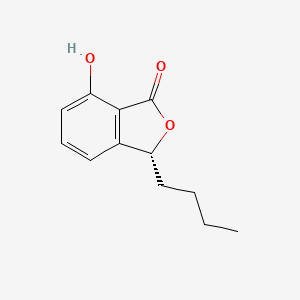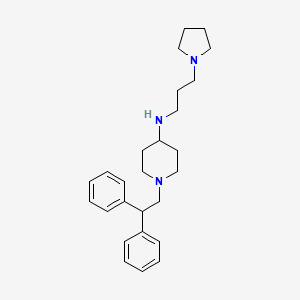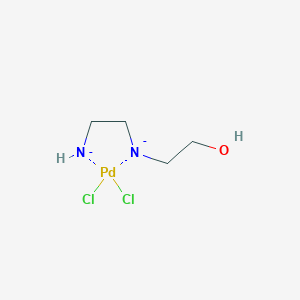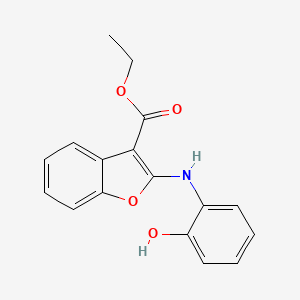
Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are widely distributed in nature and have been extensively studied for their pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structure of benzofuran derivatives makes them valuable in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones using a base such as potassium carbonate in a solvent like dimethylformamide . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the reaction of appropriate starting materials under microwave irradiation, which significantly reduces reaction time and improves product yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Applications De Recherche Scientifique
Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential anti-tumor and antibacterial activities.
Medicine: Investigated for its potential use as an anti-viral and anti-oxidative agent.
Industry: Utilized in the development of new antimicrobial agents due to its broad-spectrum activity
Mécanisme D'action
The mechanism of action of ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its anti-oxidative effects. It also interacts with bacterial cell membranes, leading to disruption and antibacterial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2,4-dimethoxybenzoyl)acetate: Another benzofuran derivative with similar synthetic routes.
4-Phenyl-2-((3-arylsydnon-4-yl-methylene)hydrazono)-2,3-dihydro-thiazoles: Compounds with similar biological activities but different core structures
Uniqueness
Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad-spectrum biological activities make it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
82131-02-0 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-2-21-17(20)15-11-7-3-6-10-14(11)22-16(15)18-12-8-4-5-9-13(12)19/h3-10,18-19H,2H2,1H3 |
Clé InChI |
HYPNCOUCYZGSRT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=CC=CC=C21)NC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
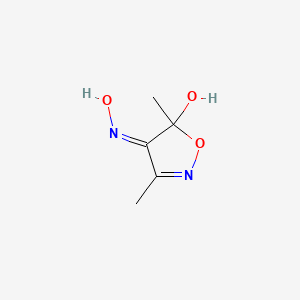
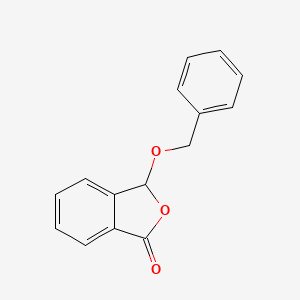
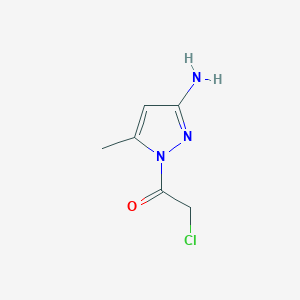
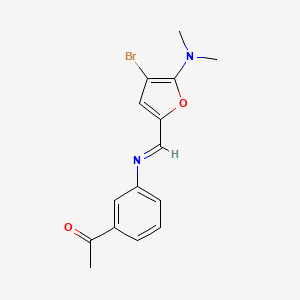
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
